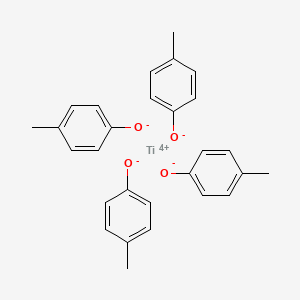
4-Methylphenolate;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenolate;titanium(4+) is a chemical compound with the molecular formula C28H28O4Ti. It is a titanium complex where the titanium atom is coordinated by four 4-methylphenolate ligands. This compound is known for its stability and unique properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methylphenolate;titanium(4+) is typically synthesized by reacting titanium tetrachloride (TiCl4) with 4-methylphenol (p-cresol) in a 1:4 molar ratio. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The reaction can be represented as follows:
TiCl4+4C7H8O→Ti(C7H7O)4+4HCl
Industrial Production Methods: In industrial settings, the synthesis of 4-Methylphenolate;titanium(4+) involves similar reaction conditions but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of solvents and catalysts may be employed to optimize the reaction conditions.
化学反应分析
Types of Reactions: 4-Methylphenolate;titanium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other by-products.
Reduction: It can be reduced under specific conditions to form lower oxidation state titanium compounds.
Substitution: The phenolate ligands can be substituted with other ligands, such as alkoxides or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2) and 4-methylphenol.
Reduction: Lower oxidation state titanium compounds and 4-methylphenol.
Substitution: New titanium complexes with different ligands.
科学研究应用
4-Methylphenolate;titanium(4+) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of anti-tumor agents.
Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its stability and unique properties.
作用机制
The mechanism of action of 4-Methylphenolate;titanium(4+) involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, leading to its cytotoxic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with cellular processes, leading to cell death in cancer cells .
相似化合物的比较
4-Methylphenolate;titanium(4+) can be compared with other similar compounds, such as:
Titanium(IV)tetrakis(phenolate): Similar structure but without the methyl group on the phenolate ligands.
Titanium(IV)tetrakis(2,6-dimethylphenolate): Contains two methyl groups on the phenolate ligands, leading to different steric and electronic properties.
Titanium(IV)tetrakis(4-tert-butylphenolate): Contains a bulkier tert-butyl group on the phenolate ligands, affecting its reactivity and stability.
Uniqueness: 4-Methylphenolate;titanium(4+) is unique due to the presence of the 4-methylphenolate ligands, which provide specific steric and electronic properties that influence its reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry.
属性
IUPAC Name |
4-methylphenolate;titanium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H8O.Ti/c4*1-6-2-4-7(8)5-3-6;/h4*2-5,8H,1H3;/q;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNOEGVNJAATOQ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].[Ti+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














